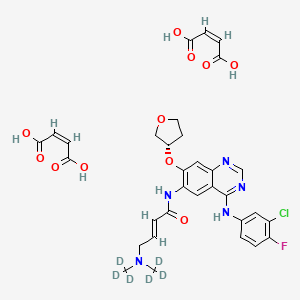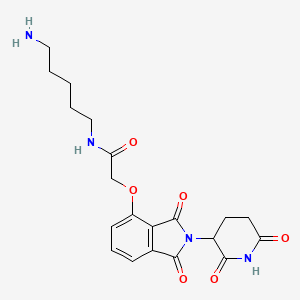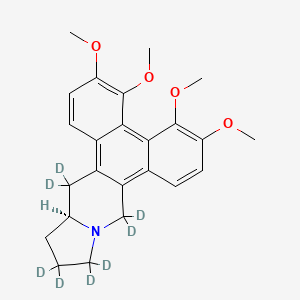
Chmfl-abl-121
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHMFL-ABL-121 is a highly potent type II ABL kinase inhibitor. It has shown significant efficacy in inhibiting both the wild-type and T315I mutant forms of the ABL kinase, which is a critical target in the treatment of chronic myeloid leukemia . This compound was developed by the Hefei Institutes of Physical Science and is currently in the preclinical stage of development .
Preparation Methods
The synthesis of CHMFL-ABL-121 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the indazole core, which is a key component of the molecule.
Functional group introduction: Various functional groups, such as trifluoromethyl and piperazine, are introduced to enhance the compound’s potency and selectivity.
Final assembly: The final step involves the coupling of the core structure with other components to form the complete molecule.
Chemical Reactions Analysis
CHMFL-ABL-121 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also affect the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered activity or selectivity .
Scientific Research Applications
CHMFL-ABL-121 has a wide range of scientific research applications, including:
Mechanism of Action
CHMFL-ABL-121 exerts its effects by inhibiting the activity of ABL kinases. It binds to the inactive form of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets of this compound include the wild-type and T315I mutant forms of the ABL kinase, as well as other kinases involved in cell signaling pathways .
Comparison with Similar Compounds
CHMFL-ABL-121 is unique in its ability to inhibit both the wild-type and T315I mutant forms of the ABL kinase with high potency. Similar compounds include:
This compound stands out due to its high selectivity and potency against the T315I mutant, making it a promising candidate for the treatment of chronic myeloid leukemia and other cancers involving ABL kinase mutations .
Properties
Molecular Formula |
C30H31F3N6OS |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+ |
InChI Key |
UDEAKWSKOGAXIJ-JXMROGBWSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)C(F)(F)F |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)




![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
